5-HT1A Receptor Binding Affinity: Naluzotan Exhibits 5-Fold Higher Affinity than Tandospirone
Naluzotan demonstrates a Ki of 5.1 nM for the human 5-HT1A receptor, which is approximately 5-fold higher affinity (lower Ki) compared to the clinically used 5-HT1A partial agonist tandospirone (Ki = 27 nM) [1]. This difference in binding affinity is substantial and would translate to distinct receptor occupancy profiles at equivalent doses.
| Evidence Dimension | 5-HT1A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 5.1 nM (human recombinant receptor) |
| Comparator Or Baseline | Tandospirone: Ki = 27 nM |
| Quantified Difference | 5.3-fold lower Ki (higher affinity) for Naluzotan |
| Conditions | Radioligand binding assay using [3H]8-OH-DPAT in human 5-HT1A receptor preparations |
Why This Matters
Higher receptor affinity enables lower dosing and potentially improved target engagement, making Naluzotan a more potent tool for studying 5-HT1A-mediated signaling in vitro and in vivo.
- [1] Becker OM, et al. An integrated in silico 3D model-driven discovery of a novel, potent, and selective amidosulfonamide 5-HT1A agonist (PRX-00023) for the treatment of anxiety and depression. J Med Chem. 2006 Jun 1;49(11):3116-35. View Source
